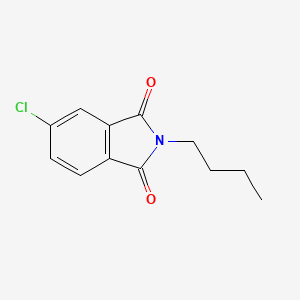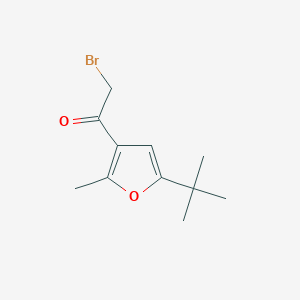![molecular formula C12H11N3 B8361858 6,7-dihydro-5H-benzo[b]pyrimido[4,5-d]azepine](/img/structure/B8361858.png)
6,7-dihydro-5H-benzo[b]pyrimido[4,5-d]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dihydro-7H-pyrimido5,4-dbenzazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a benzazepine moiety. The structural complexity and potential biological activities of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine make it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted benzylamine with a pyrimidine derivative can lead to the formation of the desired bicyclic structure. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dioxane, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-7H-pyrimido5,4-dbenzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, halogenation can lead to the formation of halogenated derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
5,6-dihydro-7H-pyrimido5,4-dbenzazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: In the industrial sector, it can be used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of the nitrogen atoms within the rings.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but with different substituents and functional groups.
Uniqueness
5,6-dihydro-7H-pyrimido5,4-dbenzazepine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and the development of novel derivatives with specific pharmacological properties.
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrimido[5,4-d][1]benzazepine |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)12-9(5-6-14-11)7-13-8-15-12/h1-4,7-8,14H,5-6H2 |
InChI Key |
VKROPMHKMIPOCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C3=NC=NC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methylpropan-2-yl)oxycarbonyl]benzoate](/img/structure/B8361785.png)
![7-Oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B8361789.png)
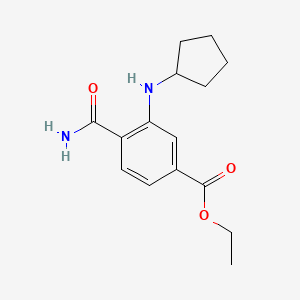
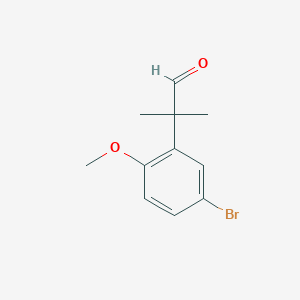
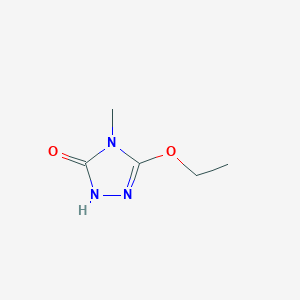
![5-Cyanofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8361820.png)
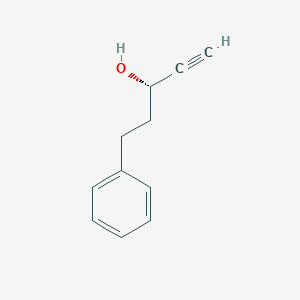

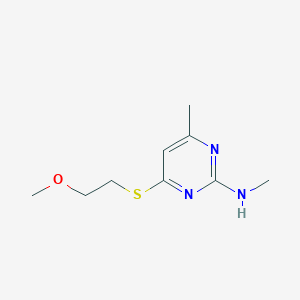
![3-[(Phenylacetyl)amino]-2-azetidinone](/img/structure/B8361842.png)
